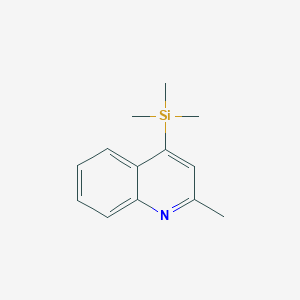
2-Methyl-4-(trimethylsilyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(trimethylsilyl)quinoline, also known as this compound, is a useful research compound. Its molecular formula is C13H17NSi and its molecular weight is 215.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Properties
Quinoline derivatives, including 2-Methyl-4-(trimethylsilyl)quinoline, exhibit significant antimicrobial activities. The quinoline structure is integral to numerous pharmaceutical agents that target bacterial and fungal infections. For instance, quinoline-based compounds are known for their efficacy against various pathogens, including those causing malaria and tuberculosis .
Anticancer Activity
Research indicates that quinoline derivatives can inhibit cancer cell proliferation. Compounds like this compound have been studied for their potential as anticancer agents due to their ability to interfere with cellular signaling pathways involved in tumor growth . A notable example includes the development of quinoline derivatives that act as tyrosine kinase inhibitors, which are crucial in cancer therapy .
Anti-inflammatory Effects
Quinoline compounds are also recognized for their anti-inflammatory properties. Studies have shown that certain derivatives can modulate inflammatory responses in various models, suggesting a potential therapeutic role in conditions like rheumatoid arthritis and other inflammatory diseases .
Synthetic Applications
Catalysis
this compound serves as a valuable intermediate in organic synthesis. Its trimethylsilyl group enhances reactivity and solubility, making it an excellent candidate for various catalytic processes. For example, it has been utilized in iridium-catalyzed borylation reactions, yielding valuable borylated products with high regioselectivity .
Synthesis of Complex Molecules
The compound is instrumental in the synthesis of complex organic molecules through various reactions such as nucleophilic cyanation and Vilsmeier-type reactions. These methodologies leverage the unique properties of the quinoline structure to create diverse chemical entities with potential biological activities .
Table 1: Biological Activities of Quinoline Derivatives
| Activity Type | Examples | References |
|---|---|---|
| Antimicrobial | Chloroquine, Bedaquiline | |
| Anticancer | Tyrosine kinase inhibitors | |
| Anti-inflammatory | Inhibition of IL-6 production |
Table 2: Synthetic Applications of this compound
| Reaction Type | Catalyst/Conditions | Products |
|---|---|---|
| Iridium-catalyzed borylation | Iridium catalyst | Borylated quinoline derivatives |
| Nucleophilic cyanation | Palladium(II), TMSCN | Cyanated products |
| Vilsmeier-type synthesis | Vilsmeier reagent | Quinoline derivatives |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study demonstrated the effectiveness of a series of quinoline derivatives against resistant strains of bacteria. The incorporation of the trimethylsilyl group significantly improved the solubility and bioavailability of these compounds, leading to enhanced antimicrobial activity compared to their non-silylated counterparts.
Case Study 2: Anticancer Research
In preclinical trials, a novel quinoline derivative was synthesized using this compound as a precursor. The compound showed promising results in inhibiting cancer cell lines through apoptosis induction mechanisms, highlighting its potential as a lead compound for further drug development.
Propiedades
Número CAS |
124393-06-2 |
|---|---|
Fórmula molecular |
C13H17NSi |
Peso molecular |
215.37 g/mol |
Nombre IUPAC |
trimethyl-(2-methylquinolin-4-yl)silane |
InChI |
InChI=1S/C13H17NSi/c1-10-9-13(15(2,3)4)11-7-5-6-8-12(11)14-10/h5-9H,1-4H3 |
Clave InChI |
FKTSBXOHPKBGNR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)[Si](C)(C)C |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)[Si](C)(C)C |
Sinónimos |
Quinoline, 2-methyl-4-(trimethylsilyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















